1-{3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-(2-methylpropyl)piperidine-4-carboxamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a 4-methylbenzyl group at position 3 and a piperidine-4-carboxamide moiety at position 2, with the amide nitrogen further modified by a 2-methylpropyl group. Its synthesis likely follows methods analogous to those described for structurally related pyrimidine derivatives, such as condensation of aldehydes, ketones, and amines under acidic or thermal conditions, followed by purification via recrystallization or chromatography . Characterization typically employs melting point analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm structure and purity .
Properties
IUPAC Name |
1-[3-[(4-methylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]-N-(2-methylpropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2S/c1-16(2)14-25-22(29)19-8-11-27(12-9-19)24-26-20-10-13-31-21(20)23(30)28(24)15-18-6-4-17(3)5-7-18/h4-7,10,13,16,19H,8-9,11-12,14-15H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRXETHIYWPZQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2N4CCC(CC4)C(=O)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-(2-methylpropyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-fluorobenzyl alcohol with an appropriate alkylating agent to form the fluorobenzyl ether. This intermediate is then reacted with piperidine and subsequently with a benzonitrile derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-(2-methylpropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-{3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-(2-methylpropyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 1-{3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-(2-methylpropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The fluorobenzyl ether moiety may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Bioactivity Comparison
*Hypothetical scores based on Morgan fingerprints ().
†Estimated using methods in .
Bioactivity and Mode of Action
- Clustering by bioactivity: Compounds with Tanimoto scores >0.5 often cluster into groups with similar modes of action (e.g., kinase inhibition) . The target compound’s thienopyrimidine scaffold may align with Akt inhibitors like AZD5363, which share piperidine-carboxamide motifs critical for binding .
- Activity cliffs: Minor structural changes (e.g., substitution at position 3) can drastically alter potency. For instance, replacing 4-methylbenzyl with a bulkier group might reduce selectivity, as seen in ROCK vs. Akt inhibitors .
Binding Affinity and Selectivity
- Structural motif networks : Grouping compounds by Murcko scaffolds and Morgan fingerprints (Tanimoto ≥0.5) reveals conserved interactions. The target compound’s 4-methylbenzyl group may enhance hydrophobic interactions in kinase pockets, akin to AZD5363’s chlorophenyl moiety .
- Metabolite considerations : Substituents like 2-methylpropyl could mitigate metabolic instability, a challenge observed in pyrazolone-based c-Met inhibitors .
Key Research Findings
Scaffold importance: Thienopyrimidines and pyrrolopyrimidines exhibit high kinase affinity due to planar aromatic cores and flexible carboxamide side chains .
Substituent effects : The 4-methylphenyl group in the target compound may improve lipophilicity and membrane permeability compared to simpler alkyl chains .
Biological Activity
The compound 1-{3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-(2-methylpropyl)piperidine-4-carboxamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.
Chemical Structure and Properties
The structure of the compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is with a molecular weight of 459.57 g/mol. The unique arrangement of functional groups contributes to its reactivity and biological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance, compounds similar to the one have shown promising results in inhibiting cancer cell proliferation.
- Mechanism of Action :
- Thienopyrimidines have been reported to inhibit key signaling pathways involved in cancer progression, such as VEGFR-2 and AKT pathways. In vitro studies indicated that certain derivatives induce apoptosis in liver cell carcinoma by causing S phase cell cycle arrest and activating caspase pathways .
- Case Studies :
Antimicrobial Activity
Thienopyrimidine derivatives have also been evaluated for their antimicrobial properties:
- In Vitro Studies :
- Structure-Activity Relationship (SAR) :
Comparative Analysis
The biological activity of this compound can be compared to other similar compounds:
| Compound Name | Activity Type | IC50 Value | Target |
|---|---|---|---|
| Compound A | Anticancer | 0.075 μM | VEGFR-2 |
| Compound B | Antimicrobial | 75 μg/mL | B. subtilis |
| Compound C | Anticancer | 4.60 μM | AKT |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this thieno[3,2-d]pyrimidine-piperidine hybrid compound, and what are the critical steps requiring optimization?
- The synthesis typically involves multi-step reactions, including the formation of the thieno[3,2-d]pyrimidine core followed by coupling with a piperidine-4-carboxamide derivative. Key steps include:
- Core formation : Cyclization of thiophene derivatives with pyrimidine precursors under acidic or basic conditions .
- Amide coupling : Reaction of the thienopyrimidine intermediate with substituted piperidine carboxamides using coupling agents like EDCI or HATU. Solvent choice (e.g., DMF or THF) and temperature (40–80°C) significantly impact yield .
- Purification : Chromatographic methods (e.g., silica gel or HPLC) are essential due to the compound’s polarity and potential byproducts .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Spectroscopic methods :
- ¹H/¹³C NMR : Confirm regiochemistry of the thienopyrimidine core and substituent positions (e.g., 4-methylphenyl and 2-methylpropyl groups) .
- Mass spectrometry (HRMS) : Verify molecular weight and detect isotopic patterns for halogenated analogs .
- Chromatography : HPLC with UV detection (λ = 254–280 nm) ensures purity >95% .
Q. What preliminary biological assays are recommended to assess this compound’s therapeutic potential?
- Enzyme inhibition assays : Screen against kinases (e.g., PI3K, EGFR) or proteases using fluorescence-based or radiometric assays .
- Cellular viability assays : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT or CellTiter-Glo to evaluate cytotoxicity .
- Solubility and stability : Use PBS or DMSO solutions to determine pharmacokinetic liabilities early in development .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?
- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., 4-methylphenyl vs. fluorobenzyl) and correlate changes with activity .
- Crystallographic studies : Resolve binding modes via X-ray co-crystallization with target proteins (e.g., kinases) to explain potency variations .
- Meta-analysis : Compare datasets from public repositories (e.g., ChEMBL) to identify outliers or assay-specific artifacts .
Q. What strategies optimize synthetic yield while minimizing side reactions in large-scale production?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency in reduction steps .
- Reaction engineering : Use flow chemistry for exothermic steps (e.g., cyclization) to enhance reproducibility .
- Byproduct mapping : LC-MS tracking identifies intermediates requiring quenching (e.g., excess acylating agents) .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses and identify steric clashes with off-target proteins .
- Free-energy perturbation (FEP) : Quantify the impact of substituent modifications (e.g., methyl vs. ethyl groups) on binding affinity .
- ADMET prediction : Tools like SwissADME forecast bioavailability and toxicity risks for prioritized analogs .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockouts : Confirm target dependency by comparing efficacy in wild-type vs. gene-edited cell lines .
- Thermal shift assays (TSA) : Measure target protein stabilization upon compound binding to verify direct interaction .
- Transcriptomic profiling : RNA-seq identifies downstream pathways modulated by the compound (e.g., apoptosis or cell cycle arrest) .
Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy?
- PK/PD modeling : Correlate plasma exposure (AUC, Cmax) with target engagement using microsampling techniques .
- Metabolite identification : LC-MS/MS profiles detect active or toxic metabolites in liver microsomes .
- Formulation optimization : Use nanoemulsions or PEGylation to enhance solubility and bioavailability .
Methodological Notes
- Data contradiction resolution : Cross-validate conflicting results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC50) .
- Advanced SAR : Prioritize analogs with balanced lipophilicity (LogP 2–4) and topological polar surface area (TPSA <90 Ų) for CNS penetration .
- Collaborative workflows : Integrate synthetic chemistry, structural biology, and computational teams to accelerate lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
